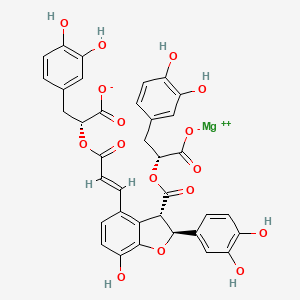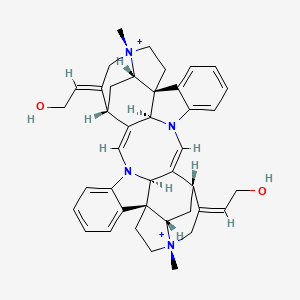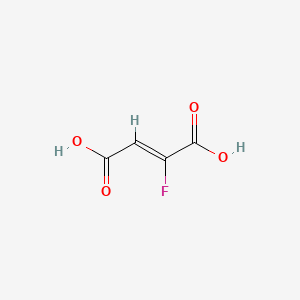
Fluorofumaric acid
Overview
Description
Fluorofumaric acid is a fluorinated derivative of fumaric acid, a naturally occurring organic acid It is a four-carbon dicarboxylic acid with the chemical formula C₄H₃FO₄
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorofumaric acid can be synthesized through various methods. One common approach involves the fluorination of fumaric acid derivatives. For instance, the reaction of fumaric acid with fluorinating agents under controlled conditions can yield this compound. The specific reaction conditions, such as temperature, solvent, and the type of fluorinating agent, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The choice of fluorinating agents and catalysts is optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Fluorofumaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated derivatives of maleic acid.
Reduction: Reduction reactions can convert this compound into fluorinated succinic acid.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoromaleic acid, while reduction can produce fluorosuccinic acid .
Scientific Research Applications
Fluorofumaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: this compound derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: this compound is used in the production of specialty polymers and materials with unique properties, such as increased resistance to degradation and enhanced mechanical strength
Mechanism of Action
The mechanism of action of fluorofumaric acid involves its interaction with various molecular targets. The presence of the fluorine atom can enhance its binding affinity to enzymes and receptors, leading to altered biochemical pathways. For example, this compound can inhibit specific enzymes involved in metabolic processes, thereby modulating cellular functions. The exact molecular targets and pathways depend on the specific application and the structure of the this compound derivative being studied .
Comparison with Similar Compounds
Fluorofumaric acid can be compared with other fluorinated dicarboxylic acids, such as:
Fluorosuccinic acid: Similar in structure but differs in the position of the fluorine atom.
Fluoromaleic acid: The cis-isomer of this compound, with different chemical properties.
Fluoromalic acid: Another fluorinated dicarboxylic acid with distinct reactivity.
Uniqueness: this compound is unique due to its trans-configuration and the specific positioning of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
(Z)-2-fluorobut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISKHJXTRQPMQT-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\F)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-18-4 | |
| Record name | 2-Fluorofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC403467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-2-fluorobut-2-enedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fluorofumaric acid interact with enzymes, and what are the downstream effects?
A1: this compound acts as a substrate for the enzyme fumarate hydratase []. This enzyme typically catalyzes the reversible hydration of fumarate to malate. The research suggests that the interaction of this compound with fumarate hydratase likely proceeds through a carbonium ion-like intermediate during the hydration process []. While the exact downstream effects aren't detailed in the provided papers, the introduction of a fluorine atom could alter the enzymatic reaction rate or even lead to the formation of alternative products compared to the natural substrate, fumarate.
Q2: What is the structural characterization of this compound?
A2: While the provided excerpts don't explicitly state the molecular formula and weight of this compound, they do provide insights into its structure. Based on its name and its behavior as a substrate for fumarate hydratase, we can infer that it is a fluorinated derivative of fumaric acid. Therefore, it likely possesses a similar structure with a fluorine atom substituting one of the hydrogens. Detailed spectroscopic data is not provided in the excerpts.
Q3: Is there evidence of this compound being a metabolic intermediate?
A3: Yes, research suggests that this compound could be a metabolic intermediate in the breakdown of certain fluorinated compounds. A study examining the degradation of p-fluorophenylacetic acid by a Pseudomonas species found that this compound is formed from monofluorosuccinic acid via the enzyme fumarase []. This conversion is a key step in the proposed pathway for the microorganism to utilize p-fluorophenylacetic acid as an energy source.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


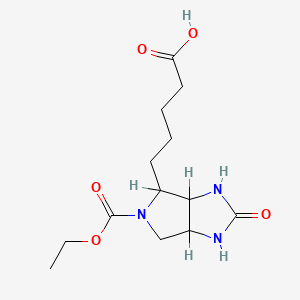

![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide](/img/structure/B1239979.png)


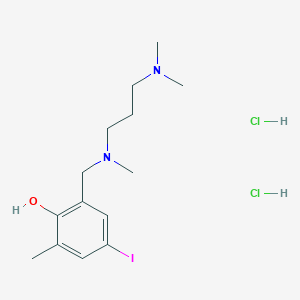
![[(E)-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B1239983.png)
